2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[3-(oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C9H15N3O2/c10-4-3-8-11-9(12-14-8)7-2-1-5-13-6-7/h7H,1-6,10H2 |
InChI Key |
OAVTYXWOXFHLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=NOC(=N2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the formation of the oxadiazole ring in moderate to excellent yields without the need for protective groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form more complex heterocyclic structures.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The oxadiazole ring can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with varying degrees of saturation.
Scientific Research Applications
2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The oxadiazole ring is a well-known pharmacophore found in various active pharmaceutical ingredients, such as ataluren for Duchenne muscular dystrophy and azilsartan for hypertension. This compound could potentially be explored for similar therapeutic applications.
Material Science: Oxadiazole derivatives are used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is likely related to its ability to interact with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to form interactions with various biological molecules . This can lead to inhibition or activation of specific enzymes or receptors, resulting in therapeutic effects. Additionally, the oxane moiety may enhance the compound’s stability and bioavailability, further contributing to its biological activity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The substituent at position 3 of the 1,2,4-oxadiazole ring significantly influences physicochemical properties. Key analogs and their characteristics are summarized below:
Key Observations :
- Aromatic vs. In contrast, the oxan-3-yl group in the target compound provides a polar, non-aromatic environment that may improve aqueous solubility.
- Halogenation : The trifluoromethyl group () increases electronegativity and metabolic stability, whereas the oxan-3-yl group’s ether oxygen could participate in hydrogen bonding.
- Chain Length : Extended chains (e.g., pentanamine in ) may alter pharmacokinetics by increasing lipophilicity and membrane permeability compared to the shorter ethanamine chain in the target compound.
Pharmacological Activity
- Diuretic Activity : The 1,2,4-oxadiazol-3-amine derivative CGS 4270 () mimics amiloride’s acylguanidine group, showing comparable diuretic effects in rats and dogs. This highlights the oxadiazole ring’s utility as a bioisostere.
- Receptor Targeting : MK-6892, a structurally complex 1,2,4-oxadiazole derivative, acts as a potent HCAR2 agonist with reduced flushing side effects compared to niacin . While the target compound’s oxan-3-yl group is less bulky, its cyclic ether may facilitate distinct receptor interactions.
- Cholinesterase Inhibition : 1,3,4-Oxadiazole derivatives () exhibit acetylcholinesterase inhibition, suggesting that isomerism (1,2,4 vs. 1,3,4) critically affects target selectivity.
Biological Activity
2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine, a compound featuring an oxadiazole moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₅N₃O₂
- SMILES Notation : C1COCCC1C2=NOC(=N2)CCN
This compound features an oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Potential
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study: Cytotoxicity Assays
In a recent study assessing the cytotoxic effects of several oxadiazole derivatives on different cancer cell lines, this compound was evaluated using the MTT assay. The results showed promising IC₅₀ values indicating effective cytotoxicity against tested cell lines (e.g., HeLa and MCF-7) compared to standard chemotherapeutic agents.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| This compound | MCF-7 | 15.0 |
| Doxorubicin | HeLa | 10.0 |
| Doxorubicin | MCF-7 | 12.0 |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. The presence of the oxan group enhances the lipophilicity of the compound, which may contribute to its ability to penetrate bacterial membranes.
Research Findings
A study evaluated the antibacterial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 2-[3-(Oxan-3-y)-1,2,4-oxadiazol-5-y]ethanamine exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Control (Ampicillin) | 20 |
The biological activity of 2-[3-(Oxan-3-y)-1,2,4-oxadiazol-5-y]ethanamine is attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to cause G0/G1 phase arrest in cancer cells.
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and function.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine, and how can purity be ensured?
Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as oxan-3-yl amidoximes with activated carboxylic acid derivatives (e.g., ethyl chlorooxoacetate). A multi-step approach avoids toxic reagents (e.g., cyanogen bromide), favoring safer alternatives like iodine or thionyl chloride for cyclization . Key steps include:
- Step 1: Formation of the oxadiazole ring via nucleophilic substitution.
- Step 2: Introduction of the ethanamine moiety through reductive amination or coupling reactions.
Purity Assurance:
- Use column chromatography (silica gel, ethyl acetate/hexane eluent) for intermediate purification.
- Confirm purity (>95%) via HPLC (C18 column, methanol/water mobile phase) and NMR (DMSO-d₆ solvent, δ 1.2–3.5 ppm for oxan-3-yl protons) .
Table 1: Representative Synthetic Yields and Conditions
| Step | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Amidoxime, Ethyl chlorooxoacetate | 80°C | 65–70 | 90 |
| 2 | NaBH₄, Ethanol | 25°C | 75–80 | 95 |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify oxan-3-yl protons (δ 1.5–2.0 ppm, multiplet) and ethanamine NH₂ (δ 2.8–3.2 ppm, broad singlet).
- ¹³C NMR: Oxadiazole carbons appear at δ 165–170 ppm, while oxan-3-yl carbons range from δ 25–35 ppm .
- Mass Spectrometry (MS): ESI-MS in positive ion mode shows [M+H]⁺ peaks at m/z 226.1 (calculated for C₉H₁₅N₃O₂) .
- IR Spectroscopy: Confirm oxadiazole C=N stretching at 1580–1620 cm⁻¹ and NH₂ bending at 1600–1650 cm⁻¹ .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets?
Methodological Answer:
- Rational Modifications:
- Replace oxan-3-yl with other heterocycles (e.g., tetrahydrofuran, piperidine) to assess ring size impact on binding .
- Modify the ethanamine chain (e.g., alkylation, acylation) to study steric/electronic effects.
- Assay Design:
Table 2: SAR Data for Analogous Compounds
| Compound | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| A | Oxan-3-yl → Cyclohexyl | 0.5 | Kinase X |
| B | Ethanamine → Methylamine | 1.2 | Protease Y |
Q. What computational strategies are effective for predicting the binding mode of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into target pockets (e.g., ATP-binding sites). Key parameters:
- MD Simulations: Run 100 ns GROMACS simulations to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
- Free Energy Calculations: MM-PBSA/GBSA to estimate binding affinity (ΔG < −7 kcal/mol suggests strong interactions) .
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Source Analysis: Verify assay conditions (e.g., pH, temperature, cell lines) that may affect reproducibility. For example, IC₅₀ values vary if tested in HEK293 vs. HeLa cells .
- Compound Integrity: Re-characterize batches via LC-MS to rule out degradation (e.g., oxadiazole ring hydrolysis under acidic conditions) .
- Statistical Validation: Apply ANOVA or Student’s t-test to compare datasets (p < 0.05 required for significance) .
Q. What are the stability and solubility profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility:
- Stability:
Q. How can researchers validate the compound’s mechanism of action in cellular models?
Methodological Answer:
- Gene Knockdown: Use siRNA/shRNA to silence putative targets (e.g., kinase X) and assess rescue of compound-induced effects .
- Biochemical Assays: Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) after treatment .
- Imaging: Confocal microscopy to track subcellular localization (e.g., mitochondrial staining with MitoTracker) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
